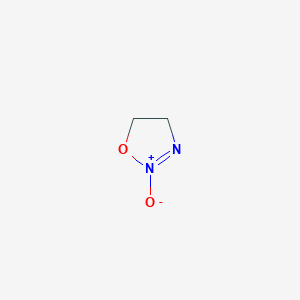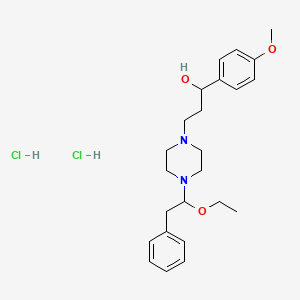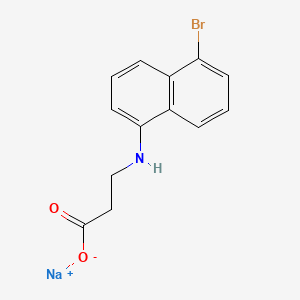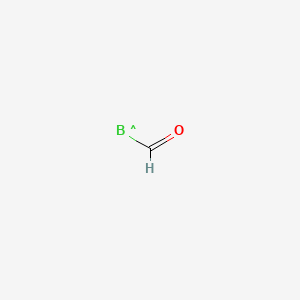
CID 21337242
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 21337242” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its distinct molecular structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of CID 21337242 involves specific synthetic routes that require precise reaction conditions. One common method includes the use of aromatic compounds as starting materials. The synthesis typically involves a series of steps such as alkylation, halogenation, and cyclization reactions. For instance, the use of N-protective indole and halogenated hydrocarbons under the action of a manganese catalyst and magnesium metal can lead to the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
CID 21337242 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the molecule, which interact with common reagents under controlled conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include thionyl chloride, pyridine, and bromine. For example, the compound can be brominated to form derivatives that are useful as building blocks in the synthesis of larger molecules and conductive polymers .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, bromination of the compound can yield 4,7-dibromo derivatives, which are extensively used in the design and synthesis of advanced materials .
Aplicaciones Científicas De Investigación
CID 21337242 has a wide range of scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: this compound is investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or pathways involved in disease processes.
Mecanismo De Acción
The mechanism of action of CID 21337242 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes involved in DNA repair, leading to the suppression of tumor cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to CID 21337242 include other aromatic heterocycles such as 2,1,3-benzothiadiazole and its derivatives. These compounds share structural similarities and exhibit comparable reactivity and applications .
Uniqueness
What sets this compound apart from its similar compounds is its specific molecular structure, which confers unique reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines.
Propiedades
Número CAS |
32375-83-0 |
|---|---|
Fórmula molecular |
CHBO |
Peso molecular |
39.83 g/mol |
InChI |
InChI=1S/CHBO/c2-1-3/h1H |
Clave InChI |
ZJAWEXVCVUYAFX-UHFFFAOYSA-N |
SMILES canónico |
[B]C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one](/img/structure/B14680876.png)
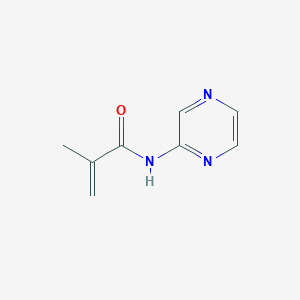
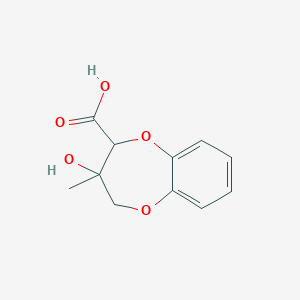
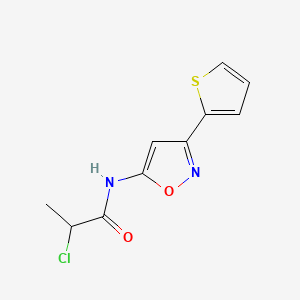
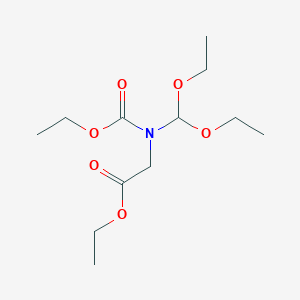
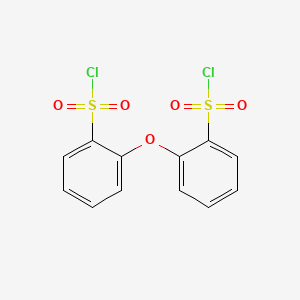
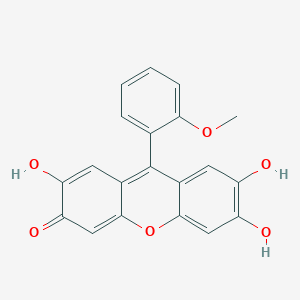
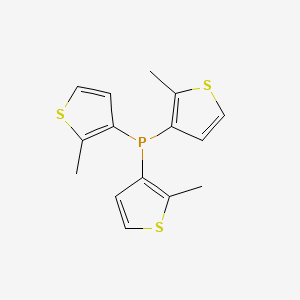
![oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate](/img/structure/B14680937.png)
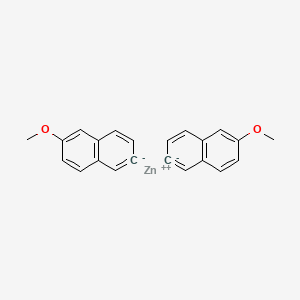
![Ethyl oxo[(2-oxobutyl)amino]acetate](/img/structure/B14680946.png)
